4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)butanamide is a complex organic compound notable for its diverse applications in scientific research. This compound features a pyridazinone core, which is substituted with a dimethoxyphenyl group and a methylisoxazole moiety. The molecular formula of this compound is , and it has garnered interest due to its potential biological activities and utility in medicinal chemistry.
The compound is classified under organic compounds and falls within the category of heterocyclic compounds due to the presence of both pyridazine and isoxazole rings. It is primarily sourced from chemical suppliers that specialize in research chemicals, such as BenchChem and Ambeed, which provide detailed information on its synthesis, properties, and applications .
The synthesis of 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)butanamide typically involves several multi-step organic reactions.
The molecular structure of 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)butanamide can be represented as follows:
InChI=1S/C23H25N3O4S/c1-29-19-12-10-16(15-20(19)30-2)17-11-13-23(28)26(25-17)14-6-9-22(27)24-18-7-4-5-8-21(18)31-3/h4-5,7-8,10-13,15H,6,9,14H2,1-3H3,(H,24,27)
.The structural features include:
The compound undergoes various chemical reactions including:
Common reagents used in these reactions include:
Reaction conditions often require controlled temperatures and specific solvents like dichloromethane to optimize yields .
The mechanism of action for 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)butanamide involves its interaction with biological targets such as enzymes or receptors. Binding to these targets can modulate their activity, influencing various signaling pathways. Detailed mechanistic studies are essential to fully understand its pharmacological effects .
The compound has several scientific applications:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: